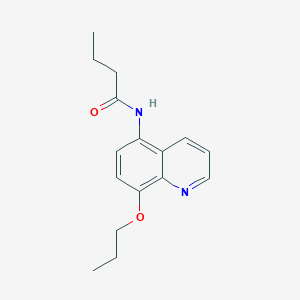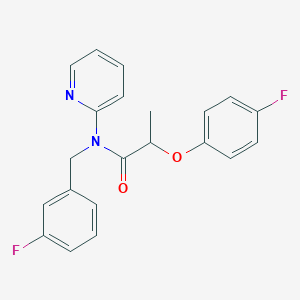
2-bromo-N-(8-propoxyquinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(8-propoxyquinolin-5-yl)benzamide is an organic compound with a complex structure that includes a bromine atom, a quinoline ring, and a benzamide group
Preparation Methods
The synthesis of 2-bromo-N-(8-propoxyquinolin-5-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzamide followed by the introduction of the quinoline ring through a series of condensation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
2-Bromo-N-(8-propoxyquinolin-5-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The quinoline ring can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
2-Bromo-N-(8-propoxyquinolin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Bromo-N-(8-propoxyquinolin-5-yl)benzamide can be compared with other similar compounds, such as:
2-Bromo-N-(5-quinolinyl)benzamide: Similar structure but lacks the propoxy group.
2-Bromobenzamide: Simpler structure with only the bromine and benzamide groups.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Different substituents on the benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C19H17BrN2O2 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-bromo-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-2-12-24-17-10-9-16(14-7-5-11-21-18(14)17)22-19(23)13-6-3-4-8-15(13)20/h3-11H,2,12H2,1H3,(H,22,23) |
InChI Key |
OEPWNFADLKQQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Br)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide](/img/structure/B11314508.png)
![2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B11314516.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314519.png)
![5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11314531.png)


![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11314553.png)
![3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11314554.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314556.png)
![3-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11314558.png)
![2-{2-[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11314565.png)

![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11314578.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11314586.png)
